molecular formula C25H23F3N2O2 B11525912 N-[2-(4-cyclohexylphenoxy)-4-(trifluoromethyl)phenyl]pyridine-3-carboxamide

N-[2-(4-cyclohexylphenoxy)-4-(trifluoromethyl)phenyl]pyridine-3-carboxamide

Cat. No.: B11525912
M. Wt: 440.5 g/mol
InChI Key: GULBSXOLOXALFB-UHFFFAOYSA-N
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Description

N-[2-(4-cyclohexylphenoxy)-4-(trifluoromethyl)phenyl]pyridine-3-carboxamide is a complex organic compound that features a trifluoromethyl group, a cyclohexyl group, and a pyridine carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-cyclohexylphenoxy)-4-(trifluoromethyl)phenyl]pyridine-3-carboxamide typically involves multiple steps, including the formation of key intermediates through reactions such as Suzuki–Miyaura coupling . This reaction is known for its mild conditions and functional group tolerance, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-cyclohexylphenoxy)-4-(trifluoromethyl)phenyl]pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

N-[2-(4-cyclohexylphenoxy)-4-(trifluoromethyl)phenyl]pyridine-3-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes involving its molecular targets.

    Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which N-[2-(4-cyclohexylphenoxy)-4-(trifluoromethyl)phenyl]pyridine-3-carboxamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or industrial outcomes. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-cyclohexylphenoxy)-4-(trifluoromethyl)phenyl]pyridine-3-carboxamide is unique due to its combination of functional groups, which confer specific chemical and biological properties not found in simpler compounds. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C25H23F3N2O2

Molecular Weight

440.5 g/mol

IUPAC Name

N-[2-(4-cyclohexylphenoxy)-4-(trifluoromethyl)phenyl]pyridine-3-carboxamide

InChI

InChI=1S/C25H23F3N2O2/c26-25(27,28)20-10-13-22(30-24(31)19-7-4-14-29-16-19)23(15-20)32-21-11-8-18(9-12-21)17-5-2-1-3-6-17/h4,7-17H,1-3,5-6H2,(H,30,31)

InChI Key

GULBSXOLOXALFB-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)OC3=C(C=CC(=C3)C(F)(F)F)NC(=O)C4=CN=CC=C4

Origin of Product

United States

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